Cas no 1601830-06-1 (3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid)

3-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a methoxy-substituted pyrazole core coupled with a methylpropanoic acid side chain, offering versatility in synthetic modifications. The compound's stability and functional group reactivity make it a valuable intermediate for developing biologically active molecules. Its well-defined molecular framework allows for precise structural tuning, enhancing its utility in drug discovery and material science. The presence of both electron-donating and acidic moieties contributes to its potential in forming stable complexes or serving as a precursor for further derivatization. This compound is particularly useful in studies requiring controlled steric and electronic properties.
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid structure
1601830-06-1 structure
商品名:3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
CAS番号:1601830-06-1
MF:C10H16N2O3
メガワット:212.245642662048
CID:6028714
PubChem ID:116015613

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
    • 1601830-06-1
    • EN300-1851425
    • インチ: 1S/C10H16N2O3/c1-6(10(13)14)5-8-7(2)11-12(3)9(8)15-4/h6H,5H2,1-4H3,(H,13,14)
    • InChIKey: MPJLFTVEIFNQIZ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C(C)=NN1C)CC(C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 212.11609238g/mol
  • どういたいしつりょう: 212.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 64.4Ų

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1851425-1.0g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
1g
$1229.0 2023-06-01
Enamine
EN300-1851425-2.5g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
2.5g
$1509.0 2023-09-19
Enamine
EN300-1851425-0.05g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
0.05g
$647.0 2023-09-19
Enamine
EN300-1851425-5.0g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
5g
$3562.0 2023-06-01
Enamine
EN300-1851425-1g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
1g
$770.0 2023-09-19
Enamine
EN300-1851425-0.25g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
0.25g
$708.0 2023-09-19
Enamine
EN300-1851425-10.0g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
10g
$5283.0 2023-06-01
Enamine
EN300-1851425-0.5g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
0.5g
$739.0 2023-09-19
Enamine
EN300-1851425-0.1g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
0.1g
$678.0 2023-09-19
Enamine
EN300-1851425-5g
3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
1601830-06-1
5g
$2235.0 2023-09-19

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 関連文献

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acidに関する追加情報

Introduction to 3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid (CAS No. 1601830-06-1)

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 1601830-06-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazole core with substituents that include a 5-methoxy group and two methyl groups, has garnered attention due to its structural complexity and potential biological activities. The presence of the 2-methylpropanoic acid moiety further enhances its utility as a building block in the synthesis of more complex pharmacophores.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets due to its rigid five-membered heterocyclic ring system. The introduction of electron-donating groups such as the 5-methoxy substituent can modulate the electronic properties of the ring, influencing its reactivity and binding affinity. In contrast, the two methyl groups at the 1-position and 3-position of the pyrazole ring contribute to steric bulk, which can be strategically employed to optimize interactions with biological receptors.

Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can simultaneously engage multiple targets or exhibit dual mechanisms of action. The structural features of 3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid make it a promising candidate for such applications. For instance, the pyrazole core has been shown to possess anti-inflammatory, antiviral, and anticancer properties, depending on the substitution pattern. The combination of these substituents may lead to novel therapeutic effects that are not observed with simpler analogs.

In the realm of synthetic organic chemistry, this compound serves as an excellent intermediate for constructing more elaborate molecular architectures. The carboxylic acid functionality at one end of the molecule allows for further derivatization via esterification, amidation, or coupling reactions with other pharmacophores. This versatility is particularly valuable in fragment-based drug design approaches, where small molecules are used as starting points for generating lead compounds.

One area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in oncology research. The pyrazole scaffold is known to be a potent kinase inhibitor due to its ability to mimic ATP binding pockets. The specific substitution pattern in 3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid may enhance its selectivity for certain kinases over others, making it a valuable tool in high-throughput screening campaigns.

Furthermore, the compound's potential as an intermediate in peptide mimetics has been explored. Peptide-based drugs are widely used due to their high specificity and efficacy; however, their susceptibility to enzymatic degradation limits their clinical utility. By incorporating this molecule into peptide mimetics, researchers can improve stability while retaining biological activity. The rigid pyrazole core provides structural integrity to these mimetics, enhancing their resistance to proteolytic degradation.

The synthesis of 3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include condensation reactions between hydrazine derivatives and β-keto esters or ketones to form the pyrazole ring. Subsequent functionalization with methyl groups and methoxy groups introduces the desired substituents. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions can be employed to achieve regioselective modifications at specific positions on the pyrazole ring.

The analytical characterization of this compound has been performed using state-of-the-art spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound. High-resolution NMR spectroscopy has confirmed the connectivity of atoms and the presence of all substituents as intended. Mass spectrometry has verified the molecular weight and provided insights into potential fragmentation patterns under different ionization conditions.

In conclusion,3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid (CAS No. 1601830-06-1) represents a structurally intriguing molecule with significant potential in pharmaceutical research and development. Its unique combination of functional groups makes it a versatile intermediate for synthesizing novel bioactive compounds. As research continues in drug discovery and synthetic chemistry,this compound is likely to play an increasingly important role in developing next-generation therapeutics targeting various diseases.

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